molecular formula C11H14N2 B1265411 2-Butyl-1H-benzimidazole CAS No. 5851-44-5

2-Butyl-1H-benzimidazole

Cat. No. B1265411
CAS RN: 5851-44-5
M. Wt: 174.24 g/mol
InChI Key: HITWHALOZBMLHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves condensation reactions, where o-phenylenediamine is reacted with carboxylic acids or their derivatives. A specific example includes the synthesis of methyl 1-n-butyl-2-(3,4-dichlorophenyl)-1H-benzimidazole-5-carboxylate through the condensation of methyl 3-amino-4-(n-butylamino)benzoate with an Na2S2O5 adduct of 3,4-dichlorobenzaldehyde, showcasing the diversity in substituents that can be introduced into the benzimidazole core (Arslan et al., 2004).

Molecular Structure Analysis

Detailed structural analyses of benzimidazole derivatives are often performed using spectroscopic methods and Density Functional Theory (DFT) calculations. For instance, N-Butyl-1H-benzimidazole was investigated experimentally and theoretically, revealing insights into its conjugation and structural organization, which are not significantly affected by the butyl substituent at the N position. DFT calculations at the B3LYP/6-311++G(d,p) level provided a good concurrence with experimental data, affirming the structure's stability and electronic properties (Kazachenko et al., 2022).

Chemical Reactions and Properties

Benzimidazole compounds engage in a variety of chemical reactions, reflecting their chemical properties. Synthesis and antioxidant properties of benzimidazole derivatives with isobornylphenol fragments demonstrated their capability to protect biomolecules and cells under conditions of acute oxidative stress, highlighting the antioxidant potential of substituted benzimidazoles (Dvornikova et al., 2019).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as fluorescence and absorption, are significantly influenced by their molecular structure. For example, the study on 5-butyl-3,9-difluoro-5H-benzimidazo[1,2-a]benzimidazole provided insights into its optical properties, showing UV light absorption and fluorescence emission, which are key for applications in dye and optical materials (Bai et al., 2018).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, such as reactivity and bonding, can be intricately studied through experimental and theoretical methods. A comprehensive study on N-Butyl-1H-benzimidazole used AIM, RDG, ELF, and LOL topological methods to analyze non-covalent interactions, further characterized by DFT calculations that included molecular electrostatic potential (MEP), Fukui functions, and natural bond orbital (NBO) analysis. These studies illuminate the electronic structure and reactive sites of benzimidazole derivatives, facilitating their application in various chemical contexts (Kazachenko et al., 2022).

Scientific Research Applications

Chemical Structure and Conformation A comprehensive study on N-Butyl-1H-benzimidazole emphasized its significance in organic and medicinal chemistry, particularly noting its biological activity in antiviral, antimicrobial, and antitumor applications. The research delved into the compound's molecular structure, revealing that the butyl substituent in the N position doesn't significantly alter the conjugation and structural organization of benzimidazole. Advanced techniques like DFT/B3LYP method and various topological methods like AIM, RDG, ELF, and LOL were employed to analyze non-covalent interactions and to confirm the presence of bonding and non-bonding electrons in the molecule. This detailed study contributes to understanding the molecular behavior and potential applications of N-Butyl-1H-benzimidazole in drug design and other fields of chemistry (Kazachenko et al., 2022).

Antimicrobial Applications Research highlighted the synthesis of N-alkylated benzimidazole derivatives through aza-Michael addition reactions. The method demonstrated advantages such as convenient manipulation, atom-economy, and environmental friendliness. Among the synthesized compounds, butyl 3-(5,6-dimethyl-1H-benzo[d]imidazol-1-yl)propanoate exhibited significant inhibitory activity against Bacillus subtilis and Bacillus proteus, indicating its potential as a bioactive compound based on the benzimidazole scaffold (Wen et al., 2016).

Corrosion Inhibition The derivative 1-butyl-3-methyl-1H-benzimidazolium iodide was tested as an inhibitor for mild steel in sulfuric acid solution. The research showed that this benzimidazole derivative is an effective mixed-type corrosion inhibitor. Its adsorption on the mild steel surface adheres to the Langmuir adsorption isotherm, providing insights into the thermodynamic and kinetic parameters of the adsorption process. Moreover, the study incorporated theoretical calculations to further understand the inhibition mechanism, establishing its significance in corrosion prevention (Zheng et al., 2014).

Antioxidant Properties Benzimidazole derivatives have been explored for their antioxidant properties. One study synthesized a series of new 2-substituted-1H-benzimidazoles and evaluated their antioxidant properties in vitro, revealing the structural features responsible for high antioxidant activity. This research underscores the potential of benzimidazole derivatives in protecting biomolecules and cells under conditions of acute oxidative stress (Dvornikova et al., 2019).

Safety And Hazards

While specific safety and hazard information for 2-Butyl-1H-benzimidazole was not found in the search results, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar compounds .

Future Directions

Benzimidazoles have found wide application in organic and medicinal chemistry . The synthesis of benzimidazole derivatives has attracted much attention from chemists, and numerous articles on the synthesis of this class of heterocyclic compound have been reported over the years . This suggests that there is ongoing interest and potential for future research in this area.

properties

IUPAC Name

2-butyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-2-3-8-11-12-9-6-4-5-7-10(9)13-11/h4-7H,2-3,8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITWHALOZBMLHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60207230
Record name Benzimidazole, 2-butyl-
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Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Butyl-1H-benzimidazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033755
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>26.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24837372
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Butyl-1H-benzimidazole

CAS RN

5851-44-5
Record name 2-Butyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5851-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzimidazole, 2-butyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 2-butyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZIMIDAZOLE, 2-BUTYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9047MOT1H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 2-Butyl-1H-benzimidazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033755
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

153 - 154 °C
Record name 2-Butyl-1H-benzimidazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033755
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To a solution of o-phenylenediamine (0.171 g, 1.58 mmol) in absolute ethanol (8 ml), ethyl valerylimidate (0.313 g, 1.9 mmol) was added, and the mixture was refluxed overnight. The reaction was cooled to room temperature and concentrated in vacuo. The residue was partitioned between ethyl acetate and saturated NaHCO3. The organic phase was separated and the aqueous layer was extracted with ethyl acetate (3×20 ml). The organic layers were combined and washed with brine, dried (MgSO4), and then concentrated in vacuo. The crude product, thus obtained, was purified by medium pressure liquid chromatography (MPLC) on silica-gel using ethyl acetate-hexane (1:1) to give cream colored crystalline solid (0.19 g, 69%). NMR (CDCl3): δ0.92 (t, J=7 Hz, 3H), 1.42(m, 2H), 1.86(m, 2H), 2.95(t, J=7Hz, 2H), 7.22(m, 2H), 7.58(m, 2H); FAB-MS: m/e 174 (M+H).
Quantity
0.171 g
Type
reactant
Reaction Step One
[Compound]
Name
ethyl valerylimidate
Quantity
0.313 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
P Cabildo, RM Claramunt, FJ Zuniga… - Zeitschrift für …, 2015 - degruyter.com
… The structure exhibits local (100) b-glide plane and (001) a-glide plane symmetries, which are global symmetries in compounds like 2-butyl-1H-benzimidazole (5) [37] and 2-benzyl-1H-…
Number of citations: 10 www.degruyter.com
H Yang, T Lei, C Li, H Yu, Z Chen - Blood, 2019 - Elsevier
Background: Angioimmunoblastic T-cell lymphoma (AITL) is an uncommon subtype of mature peripheral T-cell lymphoma (PTCL). and its characteristics is not fully understood. …
Number of citations: 1 www.sciencedirect.com
A Horvath - Synthesis, 1994 - thieme-connect.com
A simple and efficient preparation of 1-substituted 1H-azoles (imidazole and benzimidazole) has been developed, which involves a selective Hofmann-type elimination of the 2-…
Number of citations: 22 www.thieme-connect.com
M Yokesh Kumar - 2012 - repository-tnmgrmu.ac.in
… Synthesis of 5-amino 2-butyl-1H-benzimidazole: (SY13) A solution of 0.5 g of 5-nitro 2-butyl-1H-benzimidazole in 15 ml of rectified spirit was taken in round bottom flask. To this, 5 ml of …
Number of citations: 3 repository-tnmgrmu.ac.in
R Bai, Z Wei, J Liu, W Xie, H Yao, X Wu, J Jiang… - Bioorganic & medicinal …, 2012 - Elsevier
A series of 4′-[(benzimidazole-1-yl)methyl]biphenyl-2-sulfonamide derivatives (Ia–Il) were synthesized and biologically evaluated. It was found that Ig, the most active compound, …
Number of citations: 36 www.sciencedirect.com
L Herbst, M Goebel, S Bandholtz, R Gust… - …, 2012 - Wiley Online Library
… ,3H-2′,5-bibenzo[d]imidazole (3): After ester cleavage of 2 (1 g, 4.06 mmol) in MeOH/aq NaOH (10 %) (1:1, 18 mL) at reflux temperature for 2 h, the resulting 2-butyl-1H-benzimidazole-…
Y Zhang, Y Shen, J Niu, F Ding, Y Ren… - Journal of the …, 2023 - Wiley Online Library
… Potential biomarkers between YQ and DQ mainly included myrigalone H, asparaginyl-isoleucine, lysyl-phenylalanine, 2-butyl-1H-benzimidazole, and 2-methyl-3-propylpyrazine while …
Number of citations: 1 onlinelibrary.wiley.com
A Ali, ML Ahsan, I Ahmed - Eur. J. Adv. Chem, 2011 - academia.edu
An expeditious synthesis of Synthesis of Various benzimidazole derivatives under micro-wave irradiation from simple and substituted ortho phenylenediamines (OPDA) with various …
Number of citations: 1 www.academia.edu

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